molecular formula C19H16O4 B14417824 2-(3,4-Dimethoxystyryl)-4H-chromen-4-one

2-(3,4-Dimethoxystyryl)-4H-chromen-4-one

Cat. No.: B14417824
M. Wt: 308.3 g/mol
InChI Key: DLGKFWXMKAOKRL-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxystyryl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxystyryl)-4H-chromen-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxystyryl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.

Major Products Formed

The major products formed from these reactions include various substituted chromones, quinones, and dihydro derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

2-(3,4-Dimethoxystyryl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxystyryl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxystyryl)quinoxaline
  • 2-(3,4-Dimethoxystyryl)pyrimidine
  • 2-(3,4-Dimethoxystyryl)pyrazoline

Uniqueness

Compared to similar compounds, 2-(3,4-Dimethoxystyryl)-4H-chromen-4-one stands out due to its unique chromone backbone, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]chromen-4-one

InChI

InChI=1S/C19H16O4/c1-21-18-10-8-13(11-19(18)22-2)7-9-14-12-16(20)15-5-3-4-6-17(15)23-14/h3-12H,1-2H3/b9-7+

InChI Key

DLGKFWXMKAOKRL-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=O)C3=CC=CC=C3O2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=O)C3=CC=CC=C3O2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.